3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione is an organic compound that features a thiolane ring with a methylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with methylamine under controlled conditions. One common method involves the use of thiolane-1,1-dione as a starting material, which is then reacted with 2-(methylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography can further enhance the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiolane derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiolane derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: A bronchodilator with a similar methylaminoethyl group.
Terbutaline: Another bronchodilator with structural similarities.
Adrenaline: Shares the methylaminoethyl group and has similar pharmacological effects.
Uniqueness
3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H15NO2S/c1-8-4-2-7-3-5-11(9,10)6-7/h7-8H,2-6H2,1H3 |
InChI Key |
WMITVLQWTQKVTK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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